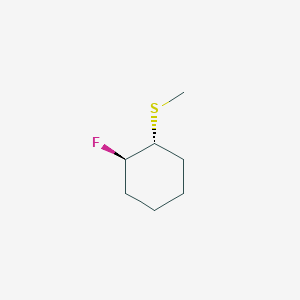![molecular formula C24H28N2O2 B055178 4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL} CAS No. 118106-69-7](/img/structure/B55178.png)
4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a hydroxyphenyl group and an octyloxyphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine typically involves the condensation of 4-hydroxybenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction mixture is then subjected to refluxing conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the octyloxyphenyl group can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenyl)-2-[4-(methoxy)phenyl]pyrimidine
- 5-(4-Hydroxyphenyl)-2-[4-(butyloxy)phenyl]pyrimidine
- 5-(4-Hydroxyphenyl)-2-[4-(hexyloxy)phenyl]pyrimidine
Uniqueness
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility
Properties
CAS No. |
118106-69-7 |
|---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[2-(4-octoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-10-20(11-15-23)24-25-17-21(18-26-24)19-8-12-22(27)13-9-19/h8-15,17-18,27H,2-7,16H2,1H3 |
InChI Key |
LXVACABFNGVECP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonyms |
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)


![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)









